molecular formula KCNO<br>CKNO B148715 Potassium cyanate CAS No. 590-28-3

Potassium cyanate

Cat. No. B148715
CAS RN: 590-28-3
M. Wt: 81.115 g/mol
InChI Key: GKKCIDNWFBPDBW-UHFFFAOYSA-M
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Description

Potassium cyanate is a compound that has been studied in various contexts, including its effects on catalytic activities and its role in chemical synthesis. For instance, it has been shown to inhibit certain enzyme activities in carbamyl phosphate synthetase, which suggests that it interacts with the enzyme's glutamine binding site . Additionally, potassium cyanate is involved in the synthesis of potassium melonate through reactions in cyanate and thiocyanate melts .

Synthesis Analysis

The synthesis of potassium cyanate derivatives and related compounds has been explored in several studies. Potassium hexacyanoferrate(II) has been used as a cyanating agent for the palladium-catalyzed cyanation of aryl halides, demonstrating good yields and high catalyst productivity . Similarly, potassium thiocyanate has been utilized as a cyanide source for the oxidative α-cyanation of tertiary amines, offering a catalyst-free and environmentally benign approach . Moreover, potassium cyanotrimethylaluminate has been synthesized through the reaction of KCN with Al(CH3)3 in the presence of an aromatic solvent .

Molecular Structure Analysis

The molecular structure of potassium cyanate and its derivatives has been a subject of research. For example, the crystal structure of potassium cyanotrimethylaluminate was determined using X-ray diffraction, revealing the distances between aluminum and cyano carbon, which suggest partial electron deficiency in the bond . The crystal structure of a potassium complex with crown ether and TCNQ anion radicals has also been elucidated, showing the coordination of potassium ions .

Chemical Reactions Analysis

Potassium cyanate participates in various chemical reactions. It has been shown to affect the catalytic activities of enzymes, such as carbamyl phosphate synthetase, by inhibiting or stimulating different activities . In molten potassium thiocyanate, metals can be corroded by SCN- ions, forming cyanide and metallic sulfide, and stable metallic cations can provoke the thermal decomposition of SCN- . The formation and decomposition of the melonate ion in cyanate and thiocyanate melts have been studied, leading to the synthesis of potassium melonate and its subsequent decomposition into tricyanomelaminates .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium cyanate have been investigated through various methods. Molecular dynamics simulations have been used to study the disordered phase of solid potassium cyanide, providing insights into the crystal's static and dynamic properties . The thermodynamic properties and order-disorder phase transitions of potassium cyanide crystal have been measured, revealing anomalies in heat capacity and suggesting orientational order-disorder rearrangement of the cyanide ion . These studies contribute to a deeper understanding of the behavior of potassium cyanate and its derivatives under different conditions.

Scientific Research Applications

Synthesis Applications

  • Cyanation of Tertiary Amines : Potassium thiocyanate, a derivative of potassium cyanate, has been used for the oxidative α-cyanation of tertiary amines, forming α-amino nitriles without requiring a catalyst or creating toxic byproducts (Wagner & Ofial, 2015).
  • Cyanation of Aryl Halides : Potassium hexacyanoferrate(II) has been utilized as a cyanating agent in palladium-catalyzed cyanation, offering a safer alternative to toxic cyanide salts and showing high yields and catalyst productivities (Schareina, Zapf, & Beller, 2004).

Synthesis Optimization

  • Optimization of Potassium Cyanate Synthesis : Research focused on optimizing the synthesis of potassium cyanate from potassium carbonate and urea, establishing conditions like reaction temperature and molar ratios for maximal yield and purity (Wu Hong & Gu He-ping, 2004).
  • Potassium Ion Cationized Polyether Cyanide : The cationization of potassium ions with polyether cyanide has been explored as a cost-effective and safer alternative for oxidative cyanation of tertiary amines, offering high yields under solvent-free conditions (Panwar, Ray, & Jain, 2015).

Biological and Chemical Research

  • Radio-sensitivity in Cancer Research : Potassium cyanate's role in enhancing the radiosensitivity of human colorectal cancer cells has been studied, revealing its potential in cancer therapy (Yang & Chang, 2019).
  • Regioselective Monocyanation : Potassium thiocyanate has been used in a metal- and solvent-free regioselective cyanation process, producing high yields without toxic byproducts (Sardarian et al., 2019).

Cyanate Quantification and Bioanalysis

  • LC-MS-MS Method for Cyanate Quantification : A method for quantifying cyanate in rat plasma was developed for toxicokinetic bioanalysis, contributing to the understanding of cyanate's role as a uremic toxin (Renkecz et al., 2020).

Ultrasonic Synthesis Enhancement

  • Ultrasonic Synthesis of Potassium Cyanate : Ultrasound has been applied to enhance the synthesis of potassium cyanate, indicating a significant increase in yield and reduction in reaction time (L. Xiao, 2003).

Safety And Hazards

Potassium cyanate is harmful if swallowed . It causes serious eye irritation . It should not be inhaled or come into contact with skin, eyes, or clothing . It should be handled with care and stored in a dry, cool, and well-ventilated place .

Future Directions

The structure of a thermophilic fungal cyanase has aided the creation of a mutant enzyme with enhanced catalytic activity, and such enzymes may have the potential for biotechnological applications, including biotransformation and bioremediation . Other fungal cyanases with potentially high catalytic activity could also be predicted based on the Tl-Cyn structure, as the active site region among fungal cyanases are highly conserved .

properties

IUPAC Name

potassium;cyanate
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InChI

InChI=1S/CHNO.K/c2-1-3;/h3H;/q;+1/p-1
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InChI Key

GKKCIDNWFBPDBW-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C(#N)[O-].[K+]
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Molecular Formula

KCNO, CKNO
Record name potassium cyanate
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DSSTOX Substance ID

DTXSID2047692
Record name Potassium cyanate
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Molecular Weight

81.115 g/mol
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Physical Description

Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline]
Record name Potassium cyanate
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Solubility

Very slightly sol in alcohol, In water, 6.3X10+5 mg/L @ 10 °C
Record name POTASSIUM CYANATE
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Density

2.056
Record name POTASSIUM CYANATE
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Mechanism of Action

The diphosphopyridine nucleotide (DPN)-specific isocitrate dehydrogenase of pig heart is totally and irreversibly inactivated by 0.05 M potassium cyanate at pH 7.4 ...In the presence of manganous ion the addition of isocitrate protects the enzyme against cyanate inactivation. ...The addition of the chelator EDTA essentially prevents protection by isocitrate and manganous ion, ...the substrate alpha-ketoglutarate and the coenzymes DPN and DPNH do not significantly affect the rate of modification of the enzymes by cyanate. Incubation of isocitrate dehydrogenase with 14C-labeled potassium cyanate leads to the incorporation of approximately 1 mol of radioactive cyanate per peptide chain concomitant with inactivation.
Record name POTASSIUM CYANATE
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Product Name

Potassium cyanate

Color/Form

White, crystalline powder, Colorless crystals, Tetragonal crystals

CAS RN

590-28-3
Record name Potassium cyanate
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Record name Cyanic acid, potassium salt (1:1)
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Record name POTASSIUM CYANATE
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Melting Point

315 °C
Record name POTASSIUM CYANATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium cyanate

Citations

For This Compound
6,240
Citations
A Cerami, JM Manning - Proceedings of the National …, 1971 - National Acad Sciences
… Potassium cyanate (5 mM) was also found to be an effective inhibitor of the gelling … In this communication, we show that potassium cyanate reacts with erythrocytes from patients with …
Number of citations: 378 www.pnas.org
SB Hendricks, L Pauling - Journal of the American Chemical …, 1925 - ACS Publications
… of Potassium Cyanate The Unit of Structure.—Spectral photographic data for potassium cyanate … All indices used in this paper for potassium cyanate are referred to the axes of this unit. …
Number of citations: 126 pubs.acs.org
D Williams - Journal of the American Chemical Society, 1940 - ACS Publications
… Several preliminary tests indicated that the spectrum of the potassium cyanate solution changed with time. Therefore it seemed advisable to study the spectrum of a solution immediately …
Number of citations: 15 pubs.acs.org
PM Anderson, JD Carlson, GA Rosenthal… - Biochemical and …, 1973 - Elsevier
… In this communication we report that potassium cyanate at relatively low concentrations has effects on the catalytic activities of carbamyl phosphate synthetase which are similar to those …
Number of citations: 27 www.sciencedirect.com
E Kianmehr, MH Baghersad - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
The copper‐catalyzed coupling of aromatic boronic acids with potassium cyanate in the presence of an alcohol has been employed for the synthesis of arylcarbamates. This simple and …
Number of citations: 62 onlinelibrary.wiley.com
X Yang, Y Zhang, D Ma - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
… With this idea in mind, we conducted a coupling of 4-iodoanisole with potassium cyanate. It was found that under the catalysis of 20 mol% CuI and 20 mol% N,N-dimethylglycine, the …
Number of citations: 38 onlinelibrary.wiley.com
ME Dyen, D Swern - The Journal of Organic Chemistry, 1968 - ACS Publications
… The only reaction of potassium cyanate with an epoxide is that reported by Thomsen in 1878 who allowed epichlorohydrin and potassium cyanate to react in an aqueous medium and …
Number of citations: 18 pubs.acs.org
M Miller, K Skudlarski - International Journal of Mass Spectrometry and Ion …, 1983 - Elsevier
Vaporization of KCNO (over the temperature range 656 - 799 K) and of KCN - KCNO system (639 - 787 K) have been investigated by the Knudsen cell - mass spectrometric technique. …
Number of citations: 5 www.sciencedirect.com
KM Birch, F Schütz - British journal of pharmacology and …, 1946 - ncbi.nlm.nih.gov
… Commercial preparations of sodium or potassium cyanate usually contain varying amounts of cyanide. No such contamination is present if cyanate is prepared from urea in one of the …
Number of citations: 47 www.ncbi.nlm.nih.gov
H Yin, AM de Almeida, MV de Almeida… - Organic …, 2015 - ACS Publications
… and mild method is demonstrated for assembling acyl carbamates through a base-free four-component Pd-catalyzed carbonylation of aryl halides in the presence of potassium cyanate …
Number of citations: 25 pubs.acs.org

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